molecular formula C17H22ClN3O3 B7025757 N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide

N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide

Cat. No.: B7025757
M. Wt: 351.8 g/mol
InChI Key: UZZXIKPYXBQDKD-LBPRGKRZSA-N
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Description

N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-12(24-15-6-2-13(18)3-7-15)10-19-17(23)20-8-9-21(14-4-5-14)16(22)11-20/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,19,23)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZXIKPYXBQDKD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCN(C(=O)C1)C2CC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)N1CCN(C(=O)C1)C2CC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, propylene oxide, and cyclopropylamine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with propylene oxide to form 2-(4-chlorophenoxy)propanol.

    Cyclization: The intermediate is then reacted with cyclopropylamine to form the piperazine ring structure.

    Carboxamide Formation: Finally, the piperazine derivative is reacted with a suitable carboxylating agent to form the desired carboxamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-(4-fluorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide
  • N-[(2S)-2-(4-bromophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide

Uniqueness

N-[(2S)-2-(4-chlorophenoxy)propyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is unique due to the presence of the 4-chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs

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